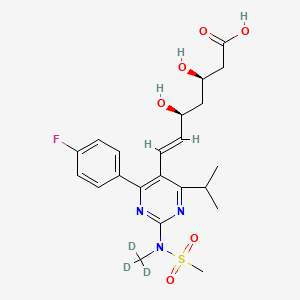

![molecular formula C24H21F3N6O2 B11928895 1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BPR1R024 is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant potential in cancer immunotherapy due to its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BPR1R024 involves property-driven optimization of a clinical multitargeting kinase inhibitor, BPR1K871. The unique 7-aminoquinazoline scaffold of BPR1R024 interacts with the CSF1R hinge region through nonclassical hydrogen-bonding interactions, enhancing its potency . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production methods for BPR1R024 are not explicitly detailed in available sources. given its pharmaceutical application, it is likely produced under stringent conditions adhering to Good Manufacturing Practices (GMP) to ensure purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

BPR1R024 primarily undergoes inhibition reactions where it binds to the CSF1R, preventing its activation. This interaction is crucial for its antitumor and immunomodulatory activities .

Common Reagents and Conditions

The compound is tested in various in vitro and in vivo conditions to assess its efficacy. Common reagents include CSF1R ligands such as colony-stimulating factor 1 and interleukin 34, which are used to activate the receptor in experimental setups .

Major Products Formed

The primary product of BPR1R024’s interaction is the inhibition of CSF1R signaling, leading to reduced survival of protumor M2-like macrophages and minimal effects on antitumor M1-like macrophages .

Applications De Recherche Scientifique

BPR1R024 has several scientific research applications:

Cancer Immunotherapy: It is used to modulate the tumor microenvironment by targeting tumor-associated macrophages, thereby enhancing antitumor immunity.

Immuno-oncology Research: The compound is employed in studies investigating the role of CSF1R in immune responses and its potential as a therapeutic target.

Pharmacological Studies: BPR1R024 is used to explore the pharmacokinetics and pharmacodynamics of CSF1R inhibitors.

Mécanisme D'action

BPR1R024 exerts its effects by selectively inhibiting the colony-stimulating factor-1 receptor. This inhibition prevents the receptor’s activation by its ligands, colony-stimulating factor 1 and interleukin 34, thereby blocking downstream signaling pathways involved in macrophage differentiation and survival . The compound specifically targets protumor M2-like macrophages, reducing their survival and promoting a shift towards antitumor M1-like macrophages .

Comparaison Avec Des Composés Similaires

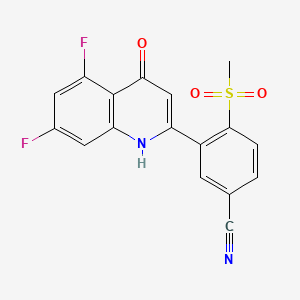

BPR1R024 is compared with other CSF1R inhibitors such as:

Pexidartinib: Another CSF1R inhibitor used in the treatment of tenosynovial giant cell tumor.

Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer therapy.

BPR1R024 is unique due to its high selectivity for CSF1R and its oral bioavailability, making it a promising candidate for cancer immunotherapy .

Propriétés

Formule moléculaire |

C24H21F3N6O2 |

|---|---|

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea |

InChI |

InChI=1S/C24H21F3N6O2/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27/h3-12,14H,13H2,1-2H3,(H2,29,32,34) |

Clé InChI |

ORYMWWSJZRCUSV-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)

![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)

![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)

![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)

![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)